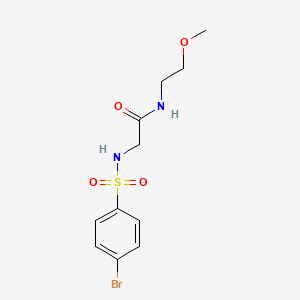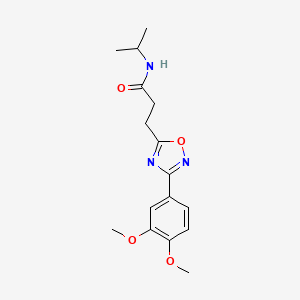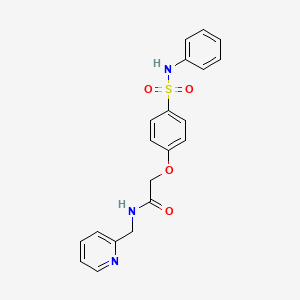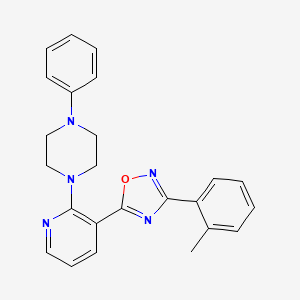
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. The compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, it has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects in animal models. The compound has been studied for its potential use in the treatment of various types of cancer and has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole in lab experiments include its potential applications in medicine, its ability to reduce inflammation and pain, and its anxiolytic and antidepressant effects. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole. One direction is the further study of its potential use in the treatment of anxiety disorders and depression. Another direction is the study of its potential use in the treatment of various types of cancer. Additionally, the compound could be studied for its potential use in the treatment of other inflammatory conditions. Further studies are also needed to fully understand the mechanism of action of the compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole has been achieved using various methods. One such method involves the reaction of 2-(4-phenylpiperazin-1-yl) pyridine-3-carboxylic acid with o-tolyl isocyanate in the presence of triethylamine. The reaction mixture is then heated to 120°C for 12 hours to obtain the target compound. Another method involves the reaction of 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylic acid with o-tolyl hydrazine in the presence of phosphorus oxychloride. The reaction mixture is then heated to 100°C for 6 hours to obtain the target compound.
Applications De Recherche Scientifique
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole has been found to have potential applications in medicine. The compound has been studied for its anti-inflammatory, analgesic, and antidepressant properties. It has also been found to have anxiolytic effects and has been studied for its potential use in the treatment of anxiety disorders. The compound has also been studied for its potential use in the treatment of various types of cancer.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-18-8-5-6-11-20(18)22-26-24(30-27-22)21-12-7-13-25-23(21)29-16-14-28(15-17-29)19-9-3-2-4-10-19/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWMWMNJWZCPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

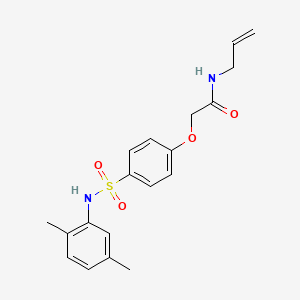

![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)




